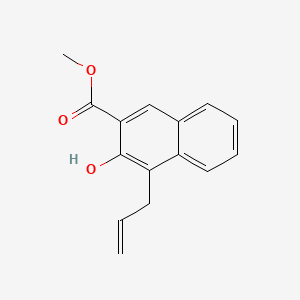
2-Naphthalenecarboxylic acid, 3-hydroxy-4-(2-propenyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Allyl-3-hydroxy-2-naphthalenecarboxylic acid methyl ester is an organic compound with the molecular formula C14H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an allyl group, a hydroxyl group, and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-3-hydroxy-2-naphthalenecarboxylic acid methyl ester typically involves the following steps:
Starting Material: The synthesis begins with 2-naphthol, which is commercially available.
Allylation: The hydroxyl group of 2-naphthol is allylated using allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Carboxylation: The allylated product is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions to introduce the carboxylic acid group.
Esterification: Finally, the carboxylic acid group is esterified using methanol (CH3OH) and a catalyst such as sulfuric acid (H2SO4) to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Allyl-3-hydroxy-2-naphthalenecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Allyl-3-hydroxy-2-naphthalenecarboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Allyl-3-hydroxy-2-naphthalenecarboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The allyl group can undergo metabolic transformations, and the hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their activity.
類似化合物との比較
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the allyl and hydroxyl groups, making it less reactive in certain chemical reactions.
3-Hydroxy-2-naphthalenecarboxylic acid:
Methyl 3-hydroxy-2-naphthalenecarboxylate: Similar but lacks the allyl group, influencing its chemical behavior and uses.
Uniqueness
4-Allyl-3-hydroxy-2-naphthalenecarboxylic acid methyl ester is unique due to the presence of the allyl group, which enhances its reactivity and potential for diverse chemical transformations. The combination of functional groups also makes it a versatile intermediate in organic synthesis and a promising candidate for various scientific research applications.
特性
CAS番号 |
57518-88-4 |
|---|---|
分子式 |
C15H14O3 |
分子量 |
242.27 g/mol |
IUPAC名 |
methyl 3-hydroxy-4-prop-2-enylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H14O3/c1-3-6-12-11-8-5-4-7-10(11)9-13(14(12)16)15(17)18-2/h3-5,7-9,16H,1,6H2,2H3 |
InChIキー |
MQDDEPWGLGIWKE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


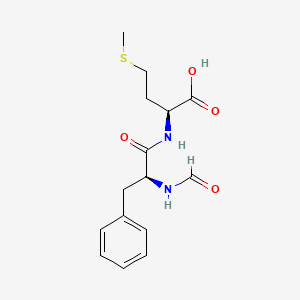
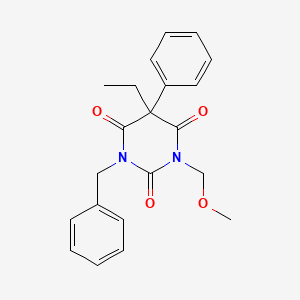
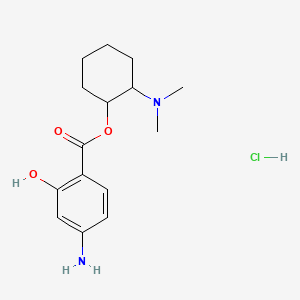
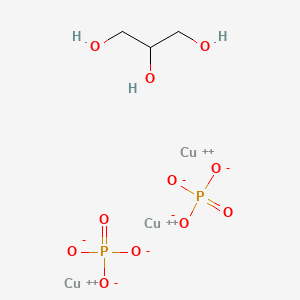
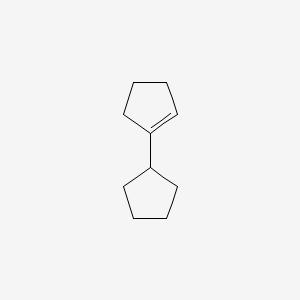
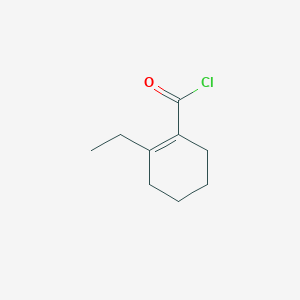
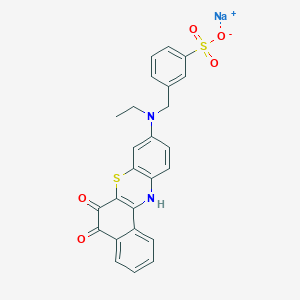

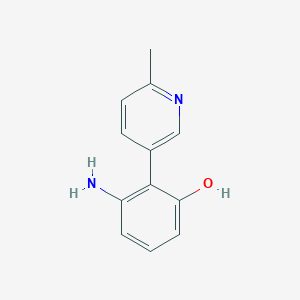


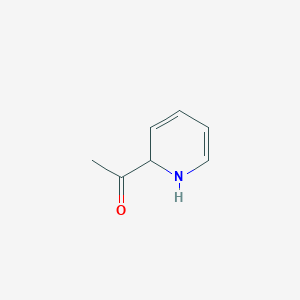
![2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13798440.png)
![Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate](/img/structure/B13798441.png)
